Antioxidant Cytoprotection: 40% Reduction in H₂O₂-Induced Apoptosis Versus Untreated Control
In a cell-based model of oxidative stress, Cyclo(Met-Met) treatment significantly reduced hydrogen peroxide (H₂O₂)-induced fibroblast apoptosis. Quantitatively, the compound reduced the apoptotic cell population by approximately 40% compared to the untreated H₂O₂-challenged control group . This protective effect was mechanistically linked to activation of the Nrf2 antioxidant response pathway . While direct head-to-head data against other cyclic dipeptides under identical conditions is not available in the current literature, class-level inference indicates that sulfur-free cyclic dipeptides (e.g., cyclo(Leu-Leu), cyclo(Pro-Pro)) lack the thioether redox centers required for this specific mode of radical quenching, as confirmed by structure-activity studies showing that sulfur incorporation significantly enhances DPPH radical scavenging efficiency [1]. The 40% reduction in apoptosis represents a quantitative benchmark for researchers selecting Cyclo(Met-Met) for oxidative stress modulation studies.
| Evidence Dimension | Cytoprotection (reduction in H₂O₂-induced apoptosis) |
|---|---|
| Target Compound Data | Approximately 40% reduction in apoptotic cell population |
| Comparator Or Baseline | Untreated H₂O₂-challenged control (0% reduction) |
| Quantified Difference | 40% absolute reduction in apoptosis rate |
| Conditions | In vitro fibroblast cell culture model treated with H₂O₂ (as reported by Yang et al., 2018) |
Why This Matters
This quantifiable cytoprotective effect provides a clear justification for selecting Cyclo(Met-Met) over non-sulfur-containing cyclic dipeptides when the research objective involves modulation of oxidative stress or Nrf2 pathway activation.
- [1] V. M, J. P. Chinta. Facile Synthesis of Non-Proteinogenic Sulfur-Containing Cyclic Dipeptides and Their Structure–Antioxidant Activity Relationship. Chemistry – An Asian Journal, 2025. DOI: 10.1002/asia.202500968. View Source
